molecular formula C19H17NO2S B238305 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol CAS No. 131403-79-7

6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol

Cat. No. B238305
CAS RN: 131403-79-7
M. Wt: 323.4 g/mol
InChI Key: BGBGSDYFNXHIKG-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol can have several biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis, which is the programmed death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol. One area of research is to further study its mechanism of action and identify the specific enzymes that it targets. Another area of research is to explore its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, researchers can investigate ways to optimize the synthesis process of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a promising compound that has potential applications in various fields, particularly in the treatment of cancer. Its complex synthesis process and limited availability make it a challenging compound to work with, but future research can help optimize its synthesis and identify its full potential.

Synthesis Methods

The synthesis of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a complex process that involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted into 4-methoxyphenylacetonitrile. The nitrile group is then reduced to form 4-methoxyphenylethylamine, which is further reacted with 2-(4-chlorobenzoyl)benzoic acid to form the final compound.

Scientific Research Applications

6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

CAS RN

131403-79-7

Product Name

6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

(6R,7R)-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol

InChI

InChI=1S/C19H17NO2S/c1-22-14-10-8-13(9-11-14)19-18(21)16-6-4-12-20(16)15-5-2-3-7-17(15)23-19/h2-12,18-19,21H,1H3/t18-,19-/m1/s1

InChI Key

BGBGSDYFNXHIKG-RTBURBONSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=CC=CN3C4=CC=CC=C4S2)O

SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O

synonyms

6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
6-MPPBO

Origin of Product

United States

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